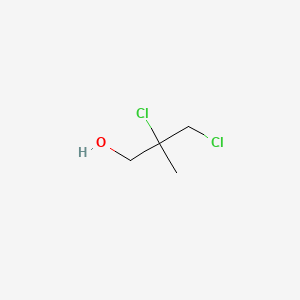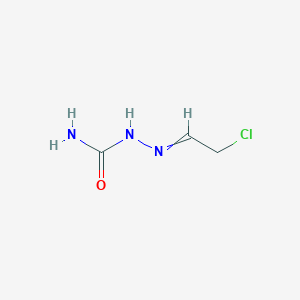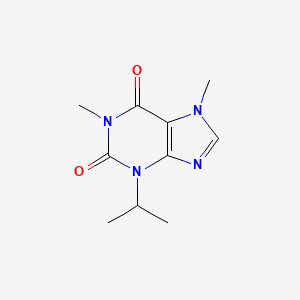
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione typically involves the alkylation of the purine ring. One common method includes the reaction of 1,7-dimethylxanthine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties.
科学的研究の応用
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine structure but differ in their substitution patterns.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have additional methoxy groups, which can alter their biological activity.
Uniqueness
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
7464-77-9 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC名 |
1,7-dimethyl-3-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)14-8-7(12(3)5-11-8)9(15)13(4)10(14)16/h5-6H,1-4H3 |
InChIキー |
OEYKVJDOZVMUAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
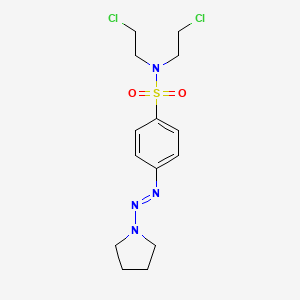
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
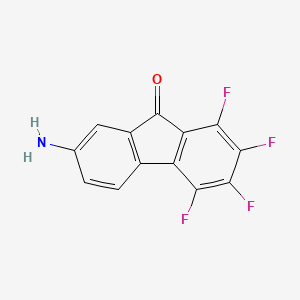
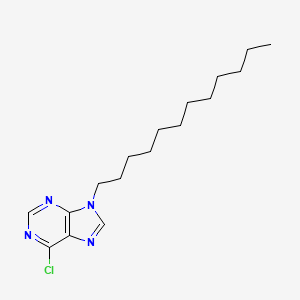
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

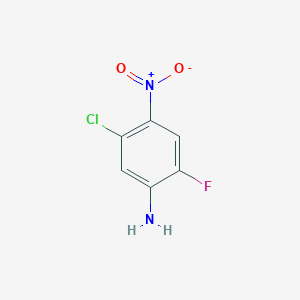
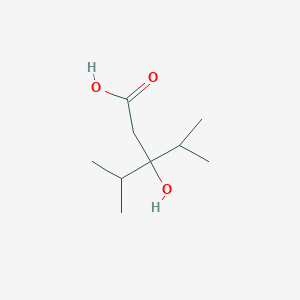
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
